molecular formula C16H13F4NO2 B1679492 Robenacoxib CAS No. 220991-32-2

Robenacoxib

Cat. No.: B1679492
CAS No.: 220991-32-2
M. Wt: 327.27 g/mol
InChI Key: ZEXGDYFACFXQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

This compound emerged in the late 1990s amid efforts to develop NSAIDs with improved gastrointestinal safety profiles. Traditional NSAIDs inhibit both COX-1 and COX-2 isoforms, but their nonselectivity increases risks of gastric ulcers and renal toxicity. Researchers sought compounds that preferentially targeted COX-2, which mediates inflammation, while sparing COX-1, which maintains mucosal and platelet functions.

Preclinical studies in rats demonstrated this compound’s COX-2 selectivity, with half-maximal inhibitory concentration (IC50) ratios of COX-1:COX-2 reaching 27:1 in purified enzymes and >967:1 in cellular assays. Binding kinetics revealed rapid dissociation from COX-1 (t1/2 < 1 minute) versus prolonged interaction with COX-2 (t1/2 = 25 minutes), underpinning its tissue-specific anti-inflammatory effects. Patents filed in the early 2000s detailed synthesis methods, including crystallization techniques to stabilize its polymorphic forms. By 2012, this compound gained approval under the brand name Onsior for veterinary use, marking a milestone in species-specific NSAID development.

Classification within COX-2 Inhibitors

This compound belongs to the coxib subclass of NSAIDs, characterized by their selective inhibition of COX-2. Unlike nonselective NSAIDs (e.g., ibuprofen) or moderately selective ones (e.g., meloxicam), coxibs exhibit >10-fold preference for COX-2. Table 1 compares this compound’s selectivity with other coxibs:

Compound COX-1:COX-2 IC50 Ratio Species Tested Reference
This compound 27:1 (purified enzyme) Rat
Celecoxib 30:1 Human
Rofecoxib 300:1 Human
Firocoxib 580:1 Dog

This compound’s selectivity is intermediate among coxibs, balancing anti-inflammatory efficacy with reduced gastrointestinal risks. In dogs, its IC50 ratio is 129:1, while in cats, it is 32:1, reflecting interspecies variability in COX-2 affinity. This specificity enables inhibition of prostaglandin E2 (PGE2) at inflammatory sites without suppressing thromboxane B2 (TxB2) synthesis in platelets.

Structural Uniqueness among Coxib Compounds

This compound’s chemical structure distinguishes it from other coxibs. As a 2-amino-5-ethylphenylacetic acid derivative, it features a 2,3,5,6-tetrafluorophenyl group appended to the amino moiety (Figure 1). This fluorinated aromatic ring enhances lipid solubility and protein binding (>98% in plasma), facilitating preferential distribution into inflamed tissues.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₆H₁₃F₄NO₂  
Molecular Weight: 327.27 g/mol  
IUPAC Name: 2-[5-Ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic Acid  

Key structural differences from classical coxibs include:

  • Absence of a sulfonamide group , which reduces renal toxicity risks associated with drugs like celecoxib.
  • Ethyl substituent at the 5-position of the phenyl ring, optimizing steric interactions with COX-2’s hydrophobic pocket.
  • Fluorine atoms , which increase metabolic stability and prolong half-life in inflammatory exudates (15.9 hours vs. 5.3 hours in blood).

Crystallographic studies highlight its polymorphic forms, with Form D2 being the most thermodynamically stable. Patent WO2020021077 details crystallization methods using acetone-water mixtures, yielding high-purity batches.

Properties

IUPAC Name

2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXGDYFACFXQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176607
Record name Robenacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220991-32-2
Record name Robenacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220991-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robenacoxib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Robenacoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Robenacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROBENACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z588009C7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Structure and Properties

Robenacoxib is chemically known as 2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid with the molecular formula C₁₆H₁₃F₄NO₂ and a molecular mass of 327.279 g/mol. Unlike most selective COX-2 inhibitors which contain sulphur-containing groups, this compound possesses a carboxylic acid moiety, making it structurally similar to diclofenac. This structural characteristic contributes to its high degree of plasma protein binding (>98%) in both cats and dogs.

This compound selectively inhibits COX-2, which is responsible for synthesizing prostaglandins that cause pain, inflammation, and fever. The compound's selectivity for COX-2 over COX-1 has been demonstrated in both in vitro assays and ex vivo systems, with COX-1:COX-2 IC₅₀ ratios of 27:1 in enzyme preparations and >967:1 in cellular assays.

Purification Methods

Basic Purification Process

The patent EP4281183A1 outlines a standard purification process for this compound:

  • Dissolve crude this compound (20g) in 80mL acetone at 25-30°C
  • Add 1g of activated carbon at 25-30°C
  • Filter the reaction mass through hyflo bed and wash with 20mL acetone
  • Heat the filtrate to 50-55°C
  • Add 100mL water slowly at 50-55°C
  • Cool the reaction mass to 0-5°C, filter the solid, and wash with 1:1 acetone-water
  • Dry the material at 40-50°C for 4 hours

This method produces purified this compound with approximately 80% yield.

Improved Purification Process with pH Control

A significant improvement in the purification process involves pH control, which is critical as this compound tends to degrade under acidic conditions. The improved method includes:

  • Dissolve crude this compound (20g) in 80mL acetone at 25-30°C
  • Adjust pH to 4.0-5.0 using aqueous ammonia (3mL)
  • Add 1g activated carbon at 25-30°C
  • Filter through hyflo bed and wash with 20mL acetone
  • Heat the filtrate to 50-55°C
  • Add 100mL water slowly at 50-55°C
  • Cool to 0-5°C, filter the solid with 1:1 acetone-water
  • Treat the wet material with toluene (20mL) and stir for 1 hour at 0-5°C
  • Filter and wash with toluene (10mL)
  • Dry at 40-50°C for 4 hours

This pH-controlled process yields approximately 85% of pure this compound with significantly reduced lactam impurity (≤0.10%).

Solvent Ratios for Optimal Purification

Table 1: Recommended Solvent Ratios for this compound Purification

Solvent Type Solvent Example Parts by Weight Ratio (to this compound) Preferred Ratio
First Solvent Acetone 3-5 parts 3 parts
Precipitating Solvent Water 3-7 parts 5 parts
Washing Solvent Toluene 0.5-3 parts 1 part

These ratios have been determined to provide optimal purification results in terms of yield and purity.

Preparation of Polymorphic Forms

Polymorphic Form Characteristics

This compound can exist in different crystalline forms, with Forms D1 and D2 being the most significant for pharmaceutical applications. The polymorphic form affects the compound's stability, dissolution rate, and bioavailability, making control of polymorphism crucial for pharmaceutical formulations.

Methods for Preparing Form D2

Form D2 is particularly important for pharmaceutical formulations. Several methods for its preparation are detailed below:

Acetone-Water Method at Low Temperature

This method involves dissolving this compound in acetone and adding it to cold water:

  • Prepare a solution of 0.25g this compound in 2mL acetone
  • Add the solution slowly to 3mL water cooled to 5°C
  • Maintain the temperature at 5°C and stir for 3 hours
  • Isolate the product using a Büchner funnel
  • Typical yield: 140mg of Form D2
Scaled-Up Acetone-Water Method

For larger scale production:

  • Dissolve 10.04g this compound in 40mL acetone at room temperature
  • Add the solution to 60mL water cooled to 5°C
  • Stir at 5°C for 4 hours
  • Isolate using a Büchner funnel
  • Dry under reduced pressure (500 mbar) at 25°C overnight
  • Typical yield: 9.3g of Form D2 with average particle size of 5-10μm
Alternative Solvent Method

An alternative approach using different solvents:

  • Charge 0.50g this compound into a round bottom flask
  • Add 2.27mL methyl isobutyl ketone (MIBK) to obtain a solution at room temperature
  • Cool to 5°C
  • Add 4.5mL dichloromethane slowly in drops to obtain a suspension
  • Filter and dry at 22°C and 500 mbar
  • Typical yield: 0.07g of Form D2

Temperature Effects on Polymorphic Form

The crystallization temperature significantly influences the polymorphic form obtained:

Table 2: Effect of Temperature on Polymorphic Form

Initial Water Temperature Cooling Procedure Result
5°C Maintained at 5°C Pure Form D2
30°C Slow cooling to room temperature over 4 hours Pure Form D2
50°C Slow cooling to room temperature over 4 hours Mixture of Forms D1 and D2

These results demonstrate that lower crystallization temperatures favor the formation of pure Form D2, while higher temperatures may result in mixed polymorphic forms.

Quality Control and Analysis

Analytical Methods

The quality and polymorphic form of this compound can be characterized using several analytical techniques:

  • X-Ray Diffraction (XRD): Primary method for identifying polymorphic forms D1 and D2
  • High-Performance Liquid Chromatography (HPLC): For purity determination and impurity profiling
  • Scanning Electron Microscopy (SEM): For particle size analysis (typical Form D2 particles are 5-10μm)

Pharmaceutical Formulation Considerations

Polymorphic Form D2 of this compound prepared according to the described methods shows remarkable stability when subjected to standard pharmaceutical processing. Typical formulations include tablets containing this compound Form D2 with excipients such as microcrystalline cellulose, powdered cellulose, crospovidone, povidone, magnesium stearate, and optional flavoring agents like artificial beef flavor and yeast powder for veterinary applications.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Clinical Applications

1. Pain Management in Cats and Dogs

Robenacoxib is primarily indicated for the treatment of pain associated with osteoarthritis and postoperative pain in cats and dogs. Clinical studies have demonstrated its efficacy in improving pain scores and overall activity levels in affected animals.

  • Osteoarthritis Treatment : A randomized clinical trial showed that this compound significantly improved activity levels and reduced owner-assessed disability in cats with chronic degenerative joint disease. After six weeks of treatment, 81.2% of cats treated with this compound were considered treatment successes compared to 55.2% in the placebo group .
  • Postoperative Pain Relief : In a pharmacokinetic/pharmacodynamic study, this compound was effective at doses as low as 1 mg/kg for controlling postoperative pain and inflammation .

2. Safety Profile

The safety of this compound has been evaluated through multiple studies, indicating a favorable profile compared to other NSAIDs. In a study involving 449 cats with chronic musculoskeletal disease, no significant differences in adverse events were noted between this compound and placebo groups, reinforcing its tolerability over extended periods (4 to 12 weeks) .

Comparative Studies

This compound has been compared with other NSAIDs to assess its relative efficacy and safety:

Study Comparison Outcome
King et al.This compound vs. DiclofenacComparable analgesic effects with lower COX-1 inhibition
Beugnet et al.This compound vs. FirocoxibNo significant difference in lameness scores post-treatment; however, firocoxib showed better results at certain time points
Clinical TrialThis compound vs. PlaceboSignificant improvement in activity levels and reduction in disability after six weeks

Case Studies

Case Study 1: Efficacy in Chronic Pain Management

A pilot clinical trial investigated this compound's efficacy for chronic degenerative joint disease-associated pain in cats. Results indicated a statistically significant improvement in pain management metrics after six weeks, with notable enhancements in temperament and overall happiness among treated cats .

Case Study 2: Postoperative Pain Control

In a controlled study assessing postoperative pain management, this compound was administered subcutaneously at varying doses (1 mg/kg to 3 mg/kg). The results demonstrated effective analgesic properties with minimal side effects, supporting its use as a first-line treatment for surgical pain management in veterinary practice .

Mechanism of Action

The mechanism of action of 2-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions involves several key steps:

Comparison with Similar Compounds

Robenacoxib vs. Meloxicam

Meloxicam, a COX-2-preferential NSAID, is widely used in veterinary medicine. A randomized clinical trial in dogs undergoing soft tissue surgery demonstrated non-inferior efficacy of this compound compared to meloxicam:

  • Primary Endpoint (Pain Score): Relative efficacy ratio = 1.12 (95% CI: 0.97–1.29) .
  • Rescue Therapy Frequency: this compound (19.7%) vs. placebo (41.7%) in cats, aligning with meloxicam’s historical performance .

This compound vs. Diclofenac

Diclofenac, a non-selective NSAID, poses higher gastrointestinal (GI) and renal risks. Preclinical studies in rats revealed:

  • Renal Effects: No kidney dysfunction observed with this compound at therapeutic doses .

This compound vs. Celecoxib

Celecoxib (Celebrex®), a human COX-2 inhibitor, shares structural differences with this compound (e.g., sulfonamide group).

  • Inflammation Site Concentration: AUC in exudate is 2.9× higher than in blood, ensuring sustained local effect .
  • Systemic Exposure: Short plasma half-life reduces risks of cumulative toxicity, unlike celecoxib’s longer half-life (~11 hours in humans) .

Key Advantages and Limitations

  • Advantages:
    • Targeted action with minimal systemic toxicity .
    • Compatibility with ACE inhibitors in stable patients .
  • Limitations: Limited data in diseased animals (e.g., CKD) . Potential GFR decline in dehydrated or susceptible cats .

Biological Activity

Robenacoxib is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, particularly for managing pain and inflammation in cats. It is classified as a selective cyclooxygenase-2 (COX-2) inhibitor, which differentiates it from traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

This compound exerts its pharmacological effects by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. The potency of this compound against COX-2 is significantly higher than that against COX-1, with reported IC50 values indicating a selectivity ratio of approximately 171:1 in feline models . This selective inhibition allows for effective management of pain and inflammation while reducing the risk of gastrointestinal complications.

Pharmacokinetics

This compound demonstrates rapid absorption and a short half-life in circulation, with a mean residence time (MRT) of approximately 0.4 to 3.3 hours depending on the route of administration (intravenous, subcutaneous, or oral). However, its effects can persist for up to 24 hours in inflamed tissues . Key pharmacokinetic parameters are summarized in Table 1.

ParameterValue
Clearance0.54 - 0.71 L·h/kg
Mean Residence Time (MRT)Blood: 0.4 - 3.3 h
MRT in Exudate~24 h
Bioavailability~49% without food
Protein Binding>99%

Clinical Efficacy

This compound has been evaluated in various clinical studies focusing on its efficacy in managing postoperative pain and chronic pain associated with musculoskeletal disorders in cats.

Case Studies

  • Postoperative Pain Management :
    A study involving cats undergoing orthopedic and soft tissue surgeries showed that this compound significantly reduced the need for rescue analgesia compared to placebo (16.5% vs. 46.3%) . The Kaplan-Meier survival analysis indicated a significantly lower risk of treatment failure in the this compound group (P < 0.0001).
  • Chronic Pain Management :
    In a randomized pilot study assessing chronic degenerative joint disease, this compound treatment resulted in statistically significant improvements in activity levels and quality of life metrics compared to placebo over six weeks . The treatment group exhibited a reduction in disability scores by approximately 30% to 49% depending on the outcome measure used.

Safety Profile

This compound has been generally well-tolerated in clinical settings; however, some studies have raised concerns regarding potential gastrointestinal complications when administered postoperatively, particularly following gastrointestinal surgeries . In one study comparing complication rates between cats receiving this compound and those receiving no NSAIDs post-surgery, the control group experienced higher rates of complications related to intestinal surgeries (44.2% vs. 18.8%) .

Q & A

Q. What frameworks ensure robust peer review of this compound’s clinical trial data?

  • Methodological Answer : Follow CONSORT guidelines for randomized trials, including flow diagrams and intention-to-treat analysis. Use GRACE checklist for observational studies. Disclose conflicts of interest and funding sources transparently .

Key Considerations for Methodological Rigor

  • Ethical Compliance : Align with species-specific welfare regulations (e.g., Directive 2010/63/EU for EU studies) .
  • Data Transparency : Archive raw spectra, chromatograms, and statistical scripts in supplementary materials .
  • Literature Integration : Systematically map evidence gaps using PRISMA frameworks before initiating new studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Robenacoxib
Reactant of Route 2
Robenacoxib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.